molecular formula C9H11ClN2 B11909318 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline

4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11909318
M. Wt: 182.65 g/mol
InChI Key: VZQHHXDPAXHZLP-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by a quinazoline core structure with a chlorine atom at the 4th position and a methyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with 2-methylcyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of tetrahydroquinazoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed:

    Substitution Reactions: Formation of 4-substituted quinazoline derivatives.

    Oxidation Reactions: Formation of quinazoline N-oxides or other oxidized derivatives.

    Reduction Reactions: Formation of tetrahydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use. For example, certain derivatives may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 4-Chloro-5,6,7,8-tetrahydroquinazoline
  • 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
  • 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

Comparison: 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is unique due to the presence of both a chlorine atom at the 4th position and a methyl group at the 7th position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of the methyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

4-chloro-7-methyl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C9H11ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h5-6H,2-4H2,1H3

InChI Key

VZQHHXDPAXHZLP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)N=CN=C2Cl

Origin of Product

United States

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